molecular formula C8H12IN B3336580 1,2,3-Trimethyl-pyridinium iodide CAS No. 31483-51-9

1,2,3-Trimethyl-pyridinium iodide

Cat. No.: B3336580
CAS No.: 31483-51-9
M. Wt: 249.09 g/mol
InChI Key: QZRNNIHJXFDWPZ-UHFFFAOYSA-M
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Description

1,2,3-Trimethyl-pyridinium iodide is a quaternary ammonium salt derived from pyridine. It is characterized by the presence of three methyl groups attached to the nitrogen atom of the pyridine ring, along with an iodide counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Trimethyl-pyridinium iodide can be synthesized through the quaternization of 1,2,3-trimethylpyridine with methyl iodide. The reaction typically involves heating the reactants in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:

1,2,3-Trimethylpyridine+Methyl iodide1,2,3-Trimethyl-pyridinium iodide\text{1,2,3-Trimethylpyridine} + \text{Methyl iodide} \rightarrow \text{this compound} 1,2,3-Trimethylpyridine+Methyl iodide→1,2,3-Trimethyl-pyridinium iodide

The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trimethyl-pyridinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3-Trimethyl-pyridinium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3-Trimethyl-pyridinium iodide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of their activity. The compound’s quaternary ammonium structure allows it to interact with negatively charged biomolecules, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

1,2,3-Trimethyl-pyridinium iodide can be compared with other pyridinium salts, such as:

  • 1-Methyl-pyridinium iodide
  • 1,2-Dimethyl-pyridinium iodide
  • 1,4-Dimethyl-pyridinium iodide

These compounds share similar structural features but differ in the number and position of methyl groups. The unique arrangement of methyl groups in this compound imparts distinct chemical properties and reactivity, making it suitable for specific applications .

Properties

IUPAC Name

1,2,3-trimethylpyridin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N.HI/c1-7-5-4-6-9(3)8(7)2;/h4-6H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRNNIHJXFDWPZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=CC=C1)C)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501943
Record name 1,2,3-Trimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31483-51-9
Record name 1,2,3-Trimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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